molecular formula C15H11ClN2O3 B5806118 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

Katalognummer B5806118
Molekulargewicht: 302.71 g/mol
InChI-Schlüssel: DSFGQBOPYHSKKO-QHHAFSJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide, also known as BPCA, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BPCA is a member of the acrylamide family of compounds, which are known for their ability to inhibit enzymes involved in cancer cell growth and proliferation.

Wirkmechanismus

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. VEGFR2 is a receptor tyrosine kinase that plays a key role in angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the activity of these enzymes, this compound can prevent cancer cells from dividing and growing, and can also prevent the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the treatment of a variety of diseases, including cancer and inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide is its specificity for Aurora kinases and VEGFR2, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

Several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide include:
1. Testing the safety and efficacy of this compound in clinical trials for the treatment of cancer and other diseases.
2. Investigating the potential of this compound as a combination therapy with other cancer drugs.
3. Developing new formulations of this compound with improved solubility and bioavailability.
4. Studying the mechanism of action of this compound in more detail to better understand its effects on cancer cells.
5. Investigating the potential of this compound as a treatment for inflammatory disorders.
6. Developing new derivatives of this compound with improved potency and selectivity for its target enzymes.

Synthesemethoden

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid with 5-chloro-2-pyridinamine. This reaction is catalyzed by a base such as triethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has been studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make this compound a promising candidate for the development of new cancer therapies.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-chloropyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-11-3-5-14(17-8-11)18-15(19)6-2-10-1-4-12-13(7-10)21-9-20-12/h1-8H,9H2,(H,17,18,19)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGQBOPYHSKKO-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.